molecular formula C11H12N4O2S2 B4906147 2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE

2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B4906147
M. Wt: 296.4 g/mol
InChI Key: GXYOEGQFNYAOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a thienyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.

    Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between the thiazole derivative and the appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein interactions.

    Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thienyl groups could play a role in binding to these targets, while the amide linkage might influence the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(METHYLAMINO)-5-{[2-(2-FURYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE: Similar structure but with a furan ring instead of a thienyl group.

    2-(METHYLAMINO)-5-{[2-(2-PHENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE: Similar structure but with a phenyl group instead of a thienyl group.

Uniqueness

The presence of the thienyl group in 2-(METHYLAMINO)-5-{[2-(2-THIENYL)ACETYL]AMINO}-1,3-THIAZOLE-4-CARBOXAMIDE imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different aromatic groups.

Properties

IUPAC Name

2-(methylamino)-5-[(2-thiophen-2-ylacetyl)amino]-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c1-13-11-15-8(9(12)17)10(19-11)14-7(16)5-6-3-2-4-18-6/h2-4H,5H2,1H3,(H2,12,17)(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYOEGQFNYAOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(S1)NC(=O)CC2=CC=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.